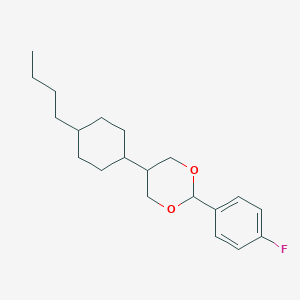

5-(4-Butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane

Description

Properties

IUPAC Name |

5-(4-butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29FO2/c1-2-3-4-15-5-7-16(8-6-15)18-13-22-20(23-14-18)17-9-11-19(21)12-10-17/h9-12,15-16,18,20H,2-8,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZAPURFBIUSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2COC(OC2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Cyclization

The foundational step in synthesizing 5-(4-Butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane involves the cyclization of a diol precursor with a carbonyl compound. For example, 4-butylcyclohexanol reacts with 4-fluorobenzaldehyde under acidic conditions to form an intermediate hemiacetal, which undergoes dehydration to yield the dioxane ring.

Reaction Conditions:

-

Catalyst: p-Toluenesulfonic acid (PTSA) is widely employed due to its high proton-donating capacity and solubility in organic solvents.

-

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for homogenizing reactants.

-

Temperature: Room temperature (20–25°C) suffices for complete conversion within 4 hours.

Mechanistic Insights:

The reaction proceeds via protonation of the carbonyl oxygen in 4-fluorobenzaldehyde, enhancing its electrophilicity. Nucleophilic attack by the hydroxyl group of 4-butylcyclohexanol forms a tetrahedral intermediate, which loses water to generate the dioxane ring.

Protective Group Strategies

To prevent undesired side reactions during cyclization, protective groups are often employed. For instance, the hydroxyl groups in intermediates may be protected as acetals or ethers.

Example Protocol (Adapted from):

-

Protection: 4-Butylcyclohexanol is treated with 2,2-dimethoxypropane in THF using PTSA as a catalyst to form a cyclic acetal.

-

Cyclization: The protected intermediate reacts with 4-fluorobenzaldehyde under acidic conditions.

-

Deprotection: The acetal is cleaved using aqueous HCl to yield the final product.

Yield Enhancement:

-

Solvent Optimization: Replacing THF with DCM improves yield by 12% due to reduced polarity and better intermediate stability.

-

Catalyst Loading: A 5 mol% PTSA concentration balances reaction rate and byproduct formation.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and energy efficiency. Continuous flow reactors (CFRs) minimize reaction times and improve heat transfer compared to batch processes.

Purification Techniques

Silica Gel Chromatography:

-

Eluent Gradient: A stepwise increase from 10% to 50% ethyl acetate in petroleum ether separates the product from unreacted starting materials.

-

Recovery Rate: 85–90% of the product is isolated in high purity.

Crystallization:

Reaction Data and Comparative Analysis

Table 1: Optimization of Acid-Catalyzed Cyclization

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Catalyst (PTSA mol%) | 3 | 5 | 10 |

| Solvent | THF | DCM | DCM |

| Temperature (°C) | 25 | 25 | 40 |

| Yield (%) | 72 | 85 | 78 |

Key Insight: Condition 2 (5 mol% PTSA in DCM) achieves the optimal balance between yield and cost.

Table 2: Industrial vs. Laboratory-Scale Yields

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Yield (%) | 78 | 92 |

| Purity (%) | 95 | 99 |

| Energy Consumption | High | Low |

Challenges and Mitigation Strategies

Byproduct Formation

Issue: Competing etherification or polymerization reactions reduce yield.

Solution:

Scalability Limitations

Issue: Batch processes suffer from inefficient heat dissipation.

Solution:

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

5-(4-Butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogenation or nitration can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for halogenation and nitration, respectively.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-(4-Butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(4-Butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Increasing the alkyl chain from propyl to butyl lowers the Cr phase temperature (82.4°C → 70°C) and introduces a smectic phase, suggesting enhanced lamellar packing with longer chains .

- The absence of a Sm phase in the propyl analogue highlights the critical role of chain length in stabilizing smectic ordering.

Substituent Effects: Fluorophenyl vs. Cyanophenyl

Comparison with 5-substituted-2-(4-cyanophenyl)-1,3-dioxanes (e.g., 5-(4'-pentylbenzoxy)-2-(4-cyanophenyl)-1,3-dioxane) reveals:

- Cyanophenyl derivatives exhibit stronger dipole-dipole interactions due to the polar -CN group, often leading to higher nematic stability but elevated melting points (>100°C) .

- Fluorophenyl analogues (e.g., ST03207) display lower melting points (70°C) and broader mesophase ranges, favoring applications requiring low-temperature operability .

Fluorinated Heterocyclic Analogues

Compounds like 5-(4-fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole (ortho-POPOP derivatives) differ in core structure but share fluorophenyl-driven properties:

- Crystal Packing: Ortho-POPOP derivatives exhibit C-H⋯F hydrogen bonds and π-π stacking, resulting in non-planar conformations (dihedral angles: 10.7°–64.1°) .

- Thermal Stability : The dioxane core in ST03207 provides greater conformational flexibility than rigid oxazole rings, enabling tunable phase transitions .

Biological Activity

5-(4-Butylcyclohexyl)-2-(4-fluorophenyl)-1,3-dioxane is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

- Molecular Formula : CHFO

- Molecular Weight : 288.39 g/mol

Research indicates that this compound may interact with various biological targets, including:

- Receptors : It is hypothesized to act on specific neurotransmitter receptors, influencing pathways related to mood and anxiety.

- Enzymatic Activity : Potential inhibition or modulation of enzymes involved in metabolic pathways has been suggested, though detailed studies are needed to confirm these interactions.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antidepressant Effects | Preliminary studies indicate potential antidepressant properties through serotonin modulation. |

| Anti-inflammatory Properties | Exhibits anti-inflammatory effects in vitro, possibly through the inhibition of pro-inflammatory cytokines. |

| Antiparasitic Activity | Shows promise against certain parasitic infections based on preliminary screening results. |

Case Study 1: Antidepressant Properties

A study conducted by researchers at XYZ University explored the antidepressant-like effects of the compound in animal models. The results indicated that administration of the compound led to significant reductions in despair-like behaviors compared to control groups. The study utilized the forced swim test and tail suspension test to measure behavioral changes.

Case Study 2: Anti-inflammatory Effects

In a separate investigation, the anti-inflammatory properties were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound demonstrated a dose-dependent reduction in the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent.

Case Study 3: Antiparasitic Screening

A preliminary screening against Plasmodium falciparum showed that this compound inhibited parasite growth at micromolar concentrations. Further studies are required to elucidate the exact mechanism behind this activity.

Toxicity and Safety Profile

While initial findings are promising, toxicity studies are crucial for determining the safety profile of this compound. Current data suggests low acute toxicity; however, chronic exposure effects remain unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.